1-ethyl-2-methyl-1H-Pyrrol-3-ol
Description
1-Ethyl-2-methyl-1H-Pyrrol-3-ol is a substituted pyrrole derivative characterized by an ethyl group at position 1, a methyl group at position 2, and a hydroxyl group at position 3 of the aromatic pyrrole ring.
Properties
CAS No. |
118060-82-5 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-ethyl-2-methylpyrrol-3-ol |
InChI |
InChI=1S/C7H11NO/c1-3-8-5-4-7(9)6(8)2/h4-5,9H,3H2,1-2H3 |
InChI Key |
ITDIOEDLPYGFTE-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=C1C)O |
Canonical SMILES |
CCN1C=CC(=C1C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Ethyl 2-Methyl-1H-Pyrrole-3-Carboxylate
Structural and Functional Differences
- Target Compound : 1-Ethyl-2-methyl-1H-Pyrrol-3-ol (hydroxyl at position 3).
- Analog : Ethyl 2-methyl-1H-pyrrole-3-carboxylate (ester at position 3) .
However, the ester in Ethyl 2-methyl-1H-pyrrole-3-carboxylate offers greater stability under neutral conditions, favoring its use in non-polar reaction environments .
Comparison with 1-Phenyl-3-Tosyl-1H-Pyrrole
Substituent and Electronic Effects
Key Implications :
The electron-donating ethyl and methyl groups in the target compound likely increase the pyrrole ring’s nucleophilicity, favoring electrophilic substitution at positions 4 or 5. In contrast, the tosyl group in 1-phenyl-3-tosyl-1H-pyrrole deactivates the ring, directing reactions to less hindered positions .
Comparison with 1-Allyl-3-Hydroxy-Pyrrol-2-one Derivatives
Comparison with Pyrrolidine Derivatives
Saturated vs. Aromatic Rings
- Analog: 1-(Phenylmethyl)-3-(2-propen-1-yl)-3-pyrrolidinol (saturated pyrrolidine ring) .
Key Implications: The aromatic ring in the target compound increases the hydroxyl group’s acidity, resembling phenol derivatives. Pyrrolidine analogs, while less acidic, exhibit higher flexibility, which may influence their pharmacokinetic profiles .
Comparative Overview of Key Properties
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